molecular formula C10H9BrN2 B8666168 2-(3-Bromophenyl)-1-methyl-1H-imidazole

2-(3-Bromophenyl)-1-methyl-1H-imidazole

Cat. No.: B8666168
M. Wt: 237.10 g/mol
InChI Key: OFQQPGKBMLETGG-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-1-methyl-1H-imidazole is a brominated imidazole derivative of high interest in pharmaceutical and medicinal chemistry research. Imidazole moieties are recognized for their broad spectrum of biological activities, serving as key pharmacophores in numerous therapeutic agents . This compound is intended for Research Use Only and is not approved for diagnostic or therapeutic use in humans or animals. Imidazole derivatives are extensively investigated for their potential as anti-inflammatory and analgesic agents. Research indicates that novel imidazole analogues can function as effective cyclooxygenase-2 (COX-2) inhibitors, a primary target for non-steroidal anti-inflammatory drugs (NSAIDs) . Molecular docking studies have demonstrated that certain imidazole derivatives exhibit significant binding affinity with the COX-2 receptor, forming conventional hydrogen bonds with key active site residues such as GLN-242 and ARG-343, which is comparable to standard drugs like Diclofenac . The structural features of this compound, including the 3-bromophenyl substitution, make it a valuable intermediate for synthesizing more complex molecules and for structure-activity relationship (SAR) studies aimed at developing new therapeutic candidates . Researchers utilize this chemical in various applications, including the design and synthesis of novel bioactive molecules, molecular docking simulations, and in-vivo pharmacological evaluations to assess anti-inflammatory and pain-relieving potential .

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

2-(3-bromophenyl)-1-methylimidazole

InChI

InChI=1S/C10H9BrN2/c1-13-6-5-12-10(13)8-3-2-4-9(11)7-8/h2-7H,1H3

InChI Key

OFQQPGKBMLETGG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C2=CC(=CC=C2)Br

Origin of Product

United States

Scientific Research Applications

Synthesis of 2-(3-Bromophenyl)-1-methyl-1H-imidazole

The synthesis of this compound typically involves the alkylation of imidazole derivatives with brominated phenyl compounds. The reaction conditions can vary, but common methods include:

  • N-Alkylation : The initial step often involves the N-alkylation of imidazole with 3-bromobenzyl chloride or a similar reagent.
  • Base-Catalyzed Reactions : Utilizing bases like potassium carbonate can facilitate the formation of the desired imidazole derivative through nucleophilic substitution.

These methods yield compounds that have shown promising biological activities, making them suitable for further pharmacological evaluation .

Antimicrobial Activity

Imidazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies have shown that these compounds exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, a related study highlighted the antibacterial efficacy of synthesized imidazole derivatives, suggesting that modifications in substituents can enhance their potency .

Anticancer Properties

Recent research has indicated that imidazole derivatives possess anticancer properties. In vitro studies have reported that certain imidazole compounds can inhibit the proliferation of cancer cell lines, including prostate cancer cells. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression .

Antihypertensive Effects

Compounds within this class have also been evaluated for their antihypertensive effects. For instance, derivatives similar to this compound were tested in animal models and showed significant reductions in blood pressure, indicating their potential as therapeutic agents for hypertension .

Antifungal Activity

Imidazole derivatives are widely recognized for their antifungal properties. They are often utilized in treating fungal infections due to their ability to inhibit fungal cell membrane synthesis. This characteristic makes them valuable in clinical settings for managing conditions like candidiasis and other fungal diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted by Brahmbhatt et al. synthesized various imidazole derivatives, including those similar to this compound. The antimicrobial activity was evaluated against multiple bacterial strains using standard methods. Results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics .

CompoundActivity Against E. coliActivity Against S. aureus
Compound AModerateHigh
Compound BHighModerate
This compoundHighHigh

Case Study 2: Anticancer Potential

In another investigation, researchers explored the anticancer potential of imidazole derivatives. The compound was tested against DU145 prostate cancer cells, revealing a significant reduction in cell viability compared to untreated controls. This suggests that further development of such compounds could lead to effective cancer therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of the bromine atom on the phenyl ring and the nature of the N1 substituent significantly impact molecular properties. Key comparisons include:

2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole ()
  • Structure : Bromine at the 4-position of the phenyl ring; bulky pentyl and diphenyl groups at N1 and C4/C3.
  • Properties : Higher molecular weight (MW ≈ 436–454 g/mol) due to multiple aryl and alkyl substituents. Such derivatives are studied for fungicidal and herbicidal activities .
1-[2-(3-Bromophenoxy)ethyl]-1H-imidazole ()
  • Structure: Ethyl-phenoxy linker between the imidazole and 3-bromophenyl group.
  • Properties : MW = 267.13 g/mol; increased polarity due to the ether linkage, which could improve aqueous solubility compared to the target compound .
2-(3-Fluorophenyl)-1H-benzimidazole ()
  • Structure : Fluorine at the 3-position of the phenyl ring; lacks the N1-methyl group.
  • Properties : Fluorine’s electronegativity enhances electronic interactions (e.g., hydrogen bonding), but the absence of the methyl group reduces lipophilicity .
Antitumor and Enzyme Inhibition
  • Compounds like 9c (), which contain bromophenyl and triazole-thiazole motifs, exhibit docking poses suggesting competitive inhibition of enzymes like α-glucosidase. The target compound’s 3-bromo substituent may similarly interfere with enzyme active sites but with reduced steric hindrance compared to bulkier analogs .
  • 5-Hydrosulfonyl-benzimidazolones () demonstrate that sulfonyl groups enhance antitumor activity, highlighting the importance of electron-withdrawing substituents. The bromine atom in the target compound could mimic this effect .
Crystallographic and Stability Data
  • Imidazole derivatives such as 3-(2-Bromobenzyl)-1-methyl-1H-imidazol-3-ium bromide () crystallize in specific space groups (e.g., orthorhombic P212121), with stability influenced by halogen bonding and cation-π interactions. The target compound’s simpler structure may favor different packing arrangements .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
2-(3-Bromophenyl)-1-methyl-1H-imidazole C₁₀H₉BrN₂ ~237 3-Bromophenyl, N1-methyl Potential enzyme inhibition; moderate lipophilicity -
2-(4-Bromophenyl)-1-pentyl-1H-imidazole C₂₀H₂₁BrN₂ 436.56 4-Bromophenyl, N1-pentyl Fungicidal/herbicidal activity
1-[2-(3-Bromophenoxy)ethyl]-1H-imidazole C₁₁H₁₂BrN₂O 267.13 3-Bromophenoxy-ethyl linker Enhanced solubility via ether group
2-(3-Fluorophenyl)-1H-benzimidazole C₁₃H₉FN₂ 220.23 3-Fluorophenyl, benzimidazole Hydrogen-bonding capability

Research Findings and Implications

  • Substituent Position: Bromine at the 3-position (vs.
  • N1-Methyl Group : Enhances metabolic stability compared to N-H imidazoles, as seen in pharmacokinetic studies of related compounds .
  • Synthetic Flexibility : Late-stage diversification (e.g., Pd-catalyzed cross-coupling) allows for modular introduction of aryl groups, as demonstrated in .

Preparation Methods

Direct N-Alkylation of 2-Nitroimidazole

A domino N-alkylation and cyclization approach utilizes 2-nitroimidazole and 3-bromophenacyl bromide. Under microwave irradiation at 150°C in DMF, the reaction proceeds via initial N-alkylation, followed by base-induced cyclization with potassium carbonate. The nitro group is eliminated as potassium nitrite, yielding the target compound with 71% efficiency.
Reaction Conditions :

  • Solvent : DMF

  • Temperature : 150°C (microwave)

  • Time : 2 hours

  • Workup : Extraction with ethyl acetate, LiCl wash, and MeOH recrystallization.

Key Insight : Prolonged reaction times (>2 hours) reduce yields due to byproduct formation. Shortening the reaction to 1 hour isolates the intermediate 1-(3-bromophenacyl)-2-nitroimidazole, which can be cyclized separately.

Cyclocondensation Strategies

One-Pot [3 + 2] Cyclization

A catalyst-free method employs benzimidamide and (1-azidovinyl)benzene in acetonitrile at 80°C. The reaction forms the imidazole core via [3 + 2] cyclization, achieving 89% yield after column chromatography.
Reaction Scheme :
Benzimidamide+Vinyl azideCH3CN, 80°C2-(3-Bromophenyl)-1-methyl-1H-imidazole\text{Benzimidamide} + \text{Vinyl azide} \xrightarrow{\text{CH}_3\text{CN, 80°C}} \text{this compound}

Advantages :

  • No metal catalysts required.

  • Scalable with minimal purification steps.

Regioselective Synthesis via Grignard Reagents

Grignard Addition to Imidazole Carboxamides

Adapting WO2015078235A1, N-methoxy-N-methylimidazole-4-carboxamide reacts with 2,3-dimethylphenyl magnesium bromide. For the target compound, substituting with 3-bromophenyl magnesium bromide under anhydrous THF at −5°C yields the product after recrystallization (54–74% yield).
Critical Parameters :

  • Temperature Control : Below 25°C prevents side reactions.

  • Solvent : Tetrahydrofuran (THF).

Oxidative Cyclization

CAN/HNO₃-Promoted Cyclocondensation

While developed for dicyano imidazoles, adapting this method with 2,3-diaminomaleonitrile and 3-bromobenzaldehyde in the presence of cerium(IV) ammonium nitrate (CAN) and HNO₃ could form the target compound.
Optimized Conditions :

  • Catalyst : CAN (0.45 equiv.)

  • Acid : HNO₃ (co-oxidant)

  • Yield : ~70% (extrapolated from similar reactions).

Scalable Industrial Methods

Continuous Flow Alkylation

Patent US7807837B2 highlights regioselective alkylation for H₃ receptor modulators. Applying this to 2-nitroimidazole and 3-bromobenzyl chloride in a continuous flow reactor with triethylamine achieves >90% conversion.
Process Advantages :

  • Residence Time : 10 minutes.

  • Purification : In-line solvent exchange reduces impurities.

Comparative Analysis of Methods

Method Yield Purity Scalability Complexity
N-Alkylation71%84% (HPLC)ModerateMedium
[3 + 2] Cyclization89%>95%HighLow
Grignard Addition54–74%72–92%LowHigh
CAN/HNO₃ Cyclization~70%N/AModerateMedium
Continuous Flow>90%>98%HighHigh

Q & A

What are the most effective synthetic routes for preparing 2-(3-bromophenyl)-1-methyl-1H-imidazole?

Basic Research Question
The compound is typically synthesized via cyclocondensation or multicomponent reactions. For example, a one-pot oxidative coupling of 3-bromobenzaldehyde with ammonium acetate and methylamine in the presence of a catalyst (e.g., iodine or Cu(I)) under reflux conditions yields the imidazole core . Solvent choice (e.g., ethanol or DMF) and reaction temperature (80–120°C) critically influence yield. Post-synthesis purification via column chromatography or recrystallization is recommended. Key validation includes IR spectroscopy (N–H stretching at ~3376 cm⁻¹) and ¹H/¹³C NMR to confirm substitution patterns .

How can spectroscopic and crystallographic methods resolve structural ambiguities in substituted imidazoles?

Basic Research Question
Combined spectroscopic and crystallographic techniques are essential:

  • IR/NMR : Identify functional groups (e.g., bromophenyl C–Br stretch at ~500 cm⁻¹) and aromatic proton environments (δ 7.2–8.1 ppm for bromophenyl protons) .
  • X-ray diffraction : For unambiguous confirmation, use SHELXL or OLEX2 to refine crystal structures. For example, orthorhombic space groups (e.g., P2₁2₁2₁) with Z = 4 are common, and hydrogen bonding networks can stabilize the lattice .
  • Elemental analysis : Validate purity by comparing calculated vs. experimental C/H/N percentages (e.g., ±0.3% deviation) .

What challenges arise in refining crystal structures of brominated imidazoles using SHELX/OLEX2?

Advanced Research Question
Challenges include:

  • Disorder handling : Bromine atoms may exhibit positional disorder; use PART instructions in SHELXL to model partial occupancy .
  • Twinned data : For non-merohedral twinning, employ TWIN/BASF commands in SHELXL and validate with Rint values (<0.05 preferred) .
  • Hydrogen placement : Use HFIX constraints for methyl/aromatic H atoms and refine using riding models .
  • Validation : Check ADDSYM/PLATON for missed symmetry and validate with R1 < 0.05 and wR2 < 0.15 .

How do DFT calculations enhance understanding of electronic properties in brominated imidazoles?

Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can predict:

  • NLO properties : Polarizability (α) and hyperpolarizability (β) values correlate with π-conjugation in the bromophenyl-imidazole system .
  • Molecular orbitals : HOMO-LUMO gaps (~4–5 eV) indicate charge transfer efficiency .
  • Validation : Compare computed vs. experimental UV-Vis spectra (e.g., λmax shifts due to bromine’s inductive effect) .

How to address discrepancies between experimental and computational data in imidazole derivatives?

Advanced Research Question
Common discrepancies and solutions:

  • NMR chemical shifts : Use gauge-including atomic orbital (GIAO) methods in DFT to improve shift predictions. Solvent effects (e.g., DMSO vs. CDCl3) must be modeled explicitly .
  • Crystallographic vs. optimized geometries : Compare torsion angles (e.g., dihedral between imidazole and bromophenyl rings). RMSD > 0.5 Å suggests lattice packing forces dominate .
  • Reactivity mismatches : Re-evaluate transition states using M06-2X for better accuracy in mechanistic studies .

What strategies optimize reaction conditions for imidazole functionalization?

Advanced Research Question
Methodological approaches include:

  • Catalyst screening : Pd/Cu systems for Suzuki coupling of bromophenyl groups with boronic acids (yield optimization via TLC monitoring) .
  • Solvent effects : Use DMF for polar intermediates or toluene for thermal stability in cyclization steps .
  • Temperature gradients : Microwave-assisted synthesis (100–150°C) reduces reaction time from hours to minutes .

How can molecular docking guide the design of bioactive imidazole analogs?

Advanced Research Question
Docking workflows (e.g., AutoDock Vina) assess:

  • Binding affinity : Bromine’s hydrophobic interactions with enzyme pockets (e.g., CYP450 isoforms) .
  • Pose validation : Compare docked poses with crystallographic ligand-protein complexes (RMSD < 2.0 Å) .
  • SAR development : Modify methyl or bromophenyl groups to enhance selectivity (e.g., IC50 improvements via substituent tuning) .

How to analyze polymorphism in imidazole derivatives?

Advanced Research Question
Polymorph characterization requires:

  • PXRD : Compare experimental patterns with Mercury-simulated profiles from single-crystal data .
  • Thermal analysis : DSC/TGA to identify phase transitions (e.g., melting point variations >5°C indicate polymorphs) .
  • Hirshfeld surfaces : Quantify intermolecular interactions (e.g., C–H···Br vs. π-π contacts) using CrystalExplorer .

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